molecular formula C19H23N3O3 B2773143 N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872860-93-0

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2773143
CAS No.: 872860-93-0
M. Wt: 341.411
InChI Key: LFVMJSLYLFCNOD-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs, and is known for its role in various biological processes.

Properties

IUPAC Name

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-20-19(25)18(24)15-12-22(16-9-5-4-8-14(15)16)13-17(23)21-10-6-3-7-11-21/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVMJSLYLFCNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is primarily studied for its antimicrobial and anticancer properties . Research indicates that compounds with similar structural frameworks have shown significant activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound was evaluated for its efficacy against Escherichia coli and Staphylococcus aureus , showing comparable potency to established antibiotics like norfloxacin .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests a potential role in cancer therapy. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines, including triple-negative breast cancer cells, with IC50 values reflecting significant cytotoxicity .

Pharmacological Applications

This compound has been identified as an allosteric modulator of specific receptors, which could have implications in treating neurological disorders.

Modulation of Receptor Activity

Research has highlighted the compound's ability to act as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This modulation is crucial for developing treatments for conditions such as anxiety and depression, where glutamate signaling plays a key role .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Variations in the indole and piperidine moieties significantly affect the compound's biological activity.

Synthetic Modifications

Recent studies have focused on synthesizing analogs with modified side chains to enhance their efficacy and reduce toxicity. For example, introducing different substituents on the indole ring has been shown to improve antibacterial activity while maintaining low cytotoxicity towards normal cells .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant activity against MRSA strains with MIC values comparable to standard treatments .
Study 2AnticancerIn vitro studies showed a reduction in cell viability of cancer lines by over 70% at 10 μM concentration .
Study 3Neurological DisordersIdentified as a potential lead compound for modulating glutamate receptors, providing a basis for new antidepressant therapies .

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the piperidine and acetamide groups, in addition to the indole core, allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Biological Activity

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C29H28N4O3C_{29}H_{28}N_{4}O_{3}. The compound features an indole moiety linked to a piperidine derivative, which is significant for its biological activity.

PropertyValue
Molecular Weight468.56 g/mol
CAS Number872862-36-7
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that derivatives of piperidine, similar to this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens such as E. coli and C. albicans .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Organism
Compound 12a0.0048Bacillus mycoides
Compound 150.039Candida albicans
N-Ethyl CompoundTBDTBD

Anticancer Activity

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in cellular signaling pathways. For example, compounds with similar structures have been shown to act as allosteric modulators of G-protein coupled receptors (GPCRs), which play crucial roles in mediating cellular responses .

Case Studies

A notable case study examined the effects of a related piperidine compound on bacterial strains resistant to conventional antibiotics. The study found that the compound significantly reduced bacterial load in vitro and in vivo models, demonstrating its potential as an alternative therapeutic agent .

Q & A

Q. How to resolve crystallographic disorder in the piperidine ring during SC-XRD analysis?

  • Refinement :
  • Apply SHELXL constraints (AFIX 66) for rotational disorder.
  • Use PART instructions to model partial occupancy.
  • Validate with Hirshfeld surface analysis to ensure no overinterpretation .

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